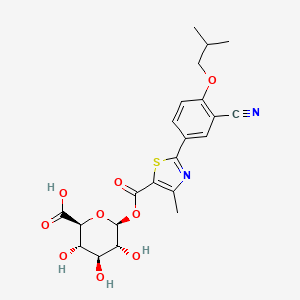

Febuxostat Acyl Glucuronide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747779 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351692-92-6 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Acyl Glucuronide Formation Pathway of Febuxostat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of febuxostat acyl glucuronide, a major metabolite of the xanthine oxidase inhibitor, febuxostat. This document details the enzymatic processes, quantitative kinetics, and experimental methodologies crucial for understanding the drug's disposition and potential for drug-drug interactions.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, indicated for the chronic management of hyperuricemia in patients with gout. The clinical efficacy of febuxostat is dependent on its pharmacokinetic profile, which is significantly influenced by its metabolism. A primary metabolic route for febuxostat is direct glucuronidation of the parent molecule's carboxylic acid group to form an acyl glucuronide. This conjugation reaction is a critical detoxification and elimination pathway, converting the lipophilic drug into a more water-soluble compound for excretion. Understanding the specifics of this pathway is paramount for predicting inter-individual variability in drug response and assessing potential drug-drug interactions.

The Febuxostat Acyl Glucuronidation Pathway

The formation of febuxostat acyl glucuronide is a Phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[1][2][3] In this pathway, the glucuronic acid moiety from the activated co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), is transferred to the carboxylic acid group of febuxostat.

Several UGT isoforms have been identified to be involved in this metabolic process. In vitro studies using human recombinant UGT enzymes have demonstrated that UGT1A1, UGT1A3, UGT1A9, and UGT2B7 are the primary catalysts for febuxostat acyl glucuronide formation.[1] The UGT1 and UGT2 families of enzymes are known to be involved in the glucuronidation of a wide array of xenobiotics.[2][3]

Below is a diagram illustrating the enzymatic conversion of febuxostat to its acyl glucuronide metabolite.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of UGT1A1 in Febuxostat Glucuronidation: A Technical Guide for Researchers

An In-depth Examination of Febuxostat Metabolism, the Significance of UGT1A1 Polymorphisms, and Methodologies for In Vitro Analysis

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide provides a comprehensive overview of the metabolic pathway of febuxostat, with a specific focus on the critical role of UDP-glucuronosyltransferase 1A1 (UGT1A1) in its glucuronidation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic kinetics, experimental protocols, and the clinical implications of genetic variations in the UGT1A1 enzyme.

Febuxostat, a non-purine selective inhibitor of xanthine oxidase, is a widely prescribed medication for the management of hyperuricemia in patients with gout. Its metabolism is complex, involving both oxidation via cytochrome P450 (CYP) enzymes and a significant contribution from glucuronidation by UGT enzymes.[1] Understanding the nuances of these metabolic pathways is paramount for predicting drug efficacy, inter-individual variability in response, and the potential for drug-drug interactions.

Febuxostat Metabolism: A Two-Pronged Approach

The clearance of febuxostat from the body is primarily achieved through hepatic metabolism. This process can be broadly divided into two main phases:

-

Phase I Metabolism (Oxidation): This phase is mediated by CYP isoforms, including CYP1A2, CYP2C8, and CYP2C9. This oxidative pathway leads to the formation of several hydroxylated metabolites.

-

Phase II Metabolism (Glucuronidation): A substantial portion of febuxostat undergoes direct conjugation with glucuronic acid to form an acyl-glucuronide metabolite. This reaction is catalyzed by a panel of UGT enzymes, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being the key players identified in in vitro studies.[1] Glucuronidation accounts for a significant fraction of febuxostat's overall metabolism.

The Pivotal Role of UGT1A1 and the Impact of Genetic Polymorphisms

Among the UGT isoforms, UGT1A1 has been identified as a key enzyme in the glucuronidation of febuxostat. This is particularly significant due to the high degree of genetic polymorphism associated with the UGT1A1 gene. These genetic variations can lead to reduced or altered enzyme activity, thereby affecting the metabolism and clearance of drugs that are substrates for UGT1A1.

One of the most clinically relevant polymorphisms is UGT1A16 . Studies in healthy Chinese volunteers have demonstrated that individuals carrying the UGT1A16 allele exhibit a significantly higher area under the plasma concentration-time curve (AUC) and a 22.2% reduction in the clearance of febuxostat compared to those with the wild-type allele.[2] This indicates that patients with the UGT1A1*6 variant may have increased exposure to febuxostat, which could have implications for both efficacy and potential for adverse effects.

The following table summarizes the key UGT isoforms involved in febuxostat glucuronidation and the notable impact of a key UGT1A1 polymorphism.

| Enzyme Family | Isoform | Role in Febuxostat Metabolism | Impact of Genetic Polymorphism (UGT1A1*6) |

| UDP-Glucuronosyltransferase | UGT1A1 | Major contributor to febuxostat acyl-glucuronidation. | Associated with significantly higher plasma concentrations (AUC) and reduced clearance of febuxostat.[2] |

| UGT1A3 | Involved in the glucuronidation of febuxostat. | Data on the specific impact of UGT1A3 polymorphisms on febuxostat kinetics is less established compared to UGT1A1. | |

| UGT1A9 | Contributes to the glucuronidation of febuxostat. | The clinical significance of UGT1A9 polymorphisms in febuxostat metabolism requires further investigation. | |

| UGT2B7 | Plays a role in the glucuronidation of febuxostat. | The influence of UGT2B7 genetic variants on febuxostat pharmacokinetics is an area for ongoing research. |

Experimental Protocols for Assessing Febuxostat Glucuronidation

The characterization of febuxostat glucuronidation in vitro is crucial for understanding its metabolic profile and for screening potential drug-drug interactions. The following provides a detailed methodology for conducting such an assay using recombinant human UGT enzymes.

Objective: To determine the kinetic parameters (Km and Vmax) of febuxostat glucuronidation by individual human UGT isoforms (UGT1A1, UGT1A3, UGT1A9, and UGT2B7).

Materials:

-

Recombinant human UGT1A1, UGT1A3, UGT1A9, and UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Febuxostat

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer

-

Magnesium chloride (MgCl2)

-

Alamethicin

-

Acetonitrile

-

Formic acid

-

Internal standard for LC-MS/MS analysis

-

96-well microplates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of febuxostat in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2.

-

Prepare an alamethicin stock solution in ethanol.

-

-

Incubation Mixture Preparation:

-

In a 96-well plate, prepare the incubation mixtures containing the recombinant UGT enzyme, Tris-HCl buffer, and alamethicin (to activate the enzyme).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Add varying concentrations of febuxostat to the wells to determine the kinetic parameters.

-

Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

-

Termination of the Reaction:

-

Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the febuxostat acyl-glucuronide metabolite using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation at each substrate concentration.

-

Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Visualizing the Metabolic Landscape

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Metabolic pathway of febuxostat.

Caption: Experimental workflow for in vitro UGT assay.

Conclusion and Future Directions

The glucuronidation of febuxostat, particularly by UGT1A1, is a critical determinant of its pharmacokinetic profile. The significant impact of the UGT1A1*6 polymorphism underscores the importance of pharmacogenetic considerations in personalizing gout therapy. For researchers and drug development professionals, a thorough understanding of the methodologies to assess febuxostat's metabolic pathways is essential for the development of safer and more effective therapeutic strategies.

Future research should focus on elucidating the precise quantitative contribution of each UGT isoform to febuxostat glucuronidation and exploring the clinical relevance of other UGT polymorphisms. Such investigations will further refine our understanding of inter-individual variability in febuxostat response and aid in the optimization of treatment for patients with hyperuricemia and gout.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Metabolism of Febuxostat Acyl Glucuronide

This technical guide provides a detailed overview of the chemical structure, properties, and metabolic pathway of febuxostat acyl glucuronide, the major metabolite of the xanthine oxidase inhibitor, febuxostat.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme crucial for the production of uric acid.[1][2] It is clinically used for the management of hyperuricemia in patients with gout.[3][4] The biotransformation of febuxostat in the liver is extensive, with the primary metabolic route being glucuronidation.[3][5] This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of febuxostat acyl glucuronide.[1][4] Understanding the structure and characteristics of this major metabolite is critical for a comprehensive assessment of the drug's pharmacokinetics, disposition, and potential for drug-drug interactions.

Chemical Structures

Febuxostat

Febuxostat is chemically described as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid.[4] Its structure features a central thiazole ring substituted with a cyanophenyl group and a carboxylic acid functional group.

Chemical Formula: C₁₆H₁₆N₂O₃S[4]

Febuxostat Acyl Glucuronide

Febuxostat acyl glucuronide is formed by the conjugation of a glucuronic acid molecule to the carboxylic acid group of febuxostat via an ester linkage. This metabolite is also referred to as febuxostat acyl-β-D-glucuronide.[6]

Chemical Formula: C₂₂H₂₄N₂O₉S[7][8]

IUPAC Name: (2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid[7]

Physicochemical and Pharmacokinetic Properties

The conjugation with glucuronic acid significantly alters the physicochemical properties of the parent drug, increasing its polarity and water solubility, which facilitates its renal excretion.

| Property | Febuxostat | Febuxostat Acyl Glucuronide |

| Molecular Formula | C₁₆H₁₆N₂O₃S[4] | C₂₂H₂₄N₂O₉S[7][8] |

| Molecular Weight | 316.4 g/mol [4] | 492.5 g/mol [7][8] |

| Metabolic Pathway | Major: Glucuronidation; Minor: Oxidation[1][3][5] | - |

| Metabolizing Enzymes | UGT1A1, UGT1A3, UGT1A9, UGT2B7[1][4] | - |

| Elimination Pathway | Hepatic and renal[1] | Primarily renal clearance[9] |

| Extent of Metabolism | 22-44% of a dose is converted to the acyl glucuronide metabolite.[1][3][4] | - |

| Biological Activity | Potent inhibitor of Organic Anion Transporter 3 (OAT3).[10][11] | Potent inhibitor of Organic Anion Transporter 3 (OAT3).[10][11] |

Biotransformation of Febuxostat to Acyl Glucuronide

The primary metabolic pathway for febuxostat is conjugation of its carboxylic acid group with glucuronic acid. This reaction is mediated by several UGT isoforms, primarily UGT1A1, UGT1A3, UGT1A9, and UGT2B7.[1][4] A smaller fraction of the drug undergoes oxidation via cytochrome P450 enzymes (CYP1A2, CYP2C8, CYP2C9) to form active metabolites, which can also be further glucuronidated.[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of febuxostat acyl glucuronide are not extensively published. However, a general workflow for its characterization from biological samples would involve the following key steps.

Conceptual Workflow for Metabolite Characterization

-

Sample Collection: Collection of plasma or urine samples from subjects administered with febuxostat.

-

Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate febuxostat and its metabolites from the biological matrix.

-

Chromatographic Separation: Use of High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to separate the parent drug from its metabolites.

-

Mass Spectrometric Detection: Tandem mass spectrometry (LC-MS/MS) for the identification and quantification of febuxostat acyl glucuronide. This involves monitoring specific parent-to-daughter ion transitions.

-

Structural Confirmation: High-resolution mass spectrometry (HRMS) to confirm the elemental composition and NMR spectroscopy of an isolated or synthesized standard for definitive structural elucidation.

Conclusion

Febuxostat acyl glucuronide is the principal metabolite of febuxostat, formed through direct conjugation catalyzed by multiple UGT enzymes. Its formation represents a significant clearance pathway for the parent drug. The increased polarity of the glucuronide conjugate facilitates its elimination via the kidneys. Importantly, both febuxostat and its acyl glucuronide metabolite have been identified as potent inhibitors of the OAT3 transporter, highlighting the potential for drug-drug interactions with OAT3 substrates.[10][11] This comprehensive understanding of the chemical structure and metabolic fate of febuxostat acyl glucuronide is essential for drug development professionals and researchers in the field.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Febuxostat? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Febuxostat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Febuxostat Acyl Glucuronide | C22H24N2O9S | CID 71316713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. researchgate.net [researchgate.net]

- 10. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery of Febuxostat Acyl Glucuronide: A Major Human Metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia in patients with gout. Understanding its metabolic fate is critical for a comprehensive assessment of its efficacy and safety profile. Early in its development, it was crucial to identify the primary routes of elimination and the major metabolites formed in humans. This technical guide delves into the discovery and characterization of febuxostat acyl glucuronide, which was identified as a major metabolite of febuxostat. This guide will detail the experimental methodologies employed, present quantitative data from key studies, and provide visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways of Febuxostat

Febuxostat undergoes extensive metabolism in the liver through two primary pathways: oxidation via the cytochrome P450 (CYP) enzyme system and conjugation via the uridine diphosphate glucuronosyltransferase (UGT) enzyme system.[1][2] The oxidative pathway leads to the formation of several hydroxylated metabolites (67M-1, 67M-2, and 67M-4).[3] However, the most significant metabolic route in terms of the proportion of the administered dose is the direct conjugation of the carboxylic acid moiety of febuxostat with glucuronic acid, forming febuxostat acyl glucuronide.[1][3][4] This conjugation is primarily mediated by UGT enzymes 1A1, 1A3, 1A8, and 1A9.[2]

The formation of febuxostat acyl glucuronide is a critical step in the drug's elimination, as this more water-soluble conjugate is readily excreted by the kidneys.[5][6] The discovery and quantification of this metabolite have been pivotal in understanding the overall pharmacokinetic profile of febuxostat.

Quantitative Analysis of Febuxostat and its Metabolites

A pivotal human mass balance study involving the administration of a single 80 mg oral dose of 14C-labeled febuxostat provided definitive quantitative data on the metabolic fate of the drug.[3] The findings from this and other supporting studies are summarized in the tables below.

Table 1: Mean Cumulative Recovery of 14C-Febuxostat and its Metabolites in Excreta over 9 Days Following a Single 80 mg Oral Dose in Healthy Male Subjects [3]

| Excretion Route | % of Administered Dose |

| Urine | 49% |

| Feces | 45% |

| Total Recovery | 94% |

Table 2: Profile of Febuxostat and its Major Metabolites in Urine and Feces (% of Administered Dose) [1][4]

| Compound | Urine (% of Dose) | Feces (% of Dose) | Total in Excreta (% of Dose) |

| Unchanged Febuxostat | 3% | 12% | 15% |

| Febuxostat Acyl Glucuronide | 30% | 1% | 31% |

| Oxidative Metabolites (and their conjugates) | 13% | 25% | 38% |

| Other Unknown Metabolites | 3% | 7% | 10% |

Table 3: Plasma Profile of Febuxostat and its Metabolites at 4 Hours Post-Dose [3]

| Compound | % of Total Radioactivity in Plasma |

| Febuxostat | 85% |

| 67M-1 (hydroxylated metabolite) | 4% |

| 67M-2 (hydroxylated metabolite) | 5% |

| Febuxostat Acyl Glucuronide | 4% |

| 67M-4 (dicarboxylic acid metabolite) | 1% |

| 67M-1 Sulfate | 0.5% |

Experimental Protocols

The identification and quantification of febuxostat acyl glucuronide as a major metabolite were achieved through a series of well-defined experimental protocols.

Human Mass Balance Study with 14C-Labeled Febuxostat

-

Objective: To determine the absorption, metabolism, and excretion of febuxostat in humans.

-

Methodology:

-

Healthy male subjects were administered a single oral dose of 80 mg of febuxostat containing a trace amount of 14C-labeled febuxostat.[3]

-

Urine and feces were collected at predetermined intervals over a period of 9 days.[3]

-

Plasma samples were collected at various time points to characterize the pharmacokinetic profile of the total radioactivity and the parent drug.

-

The total radioactivity in all samples was measured using liquid scintillation counting.

-

Metabolite profiling was conducted on pooled urine and feces samples, as well as plasma samples, using high-performance liquid chromatography (HPLC) with radiochemical detection.

-

The identity of the metabolites was confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and potentially nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

-

In Vitro Metabolism with Human Liver Microsomes

-

Objective: To identify the enzymes responsible for the metabolism of febuxostat.

-

Methodology:

-

Febuxostat was incubated with human liver microsomes in the presence of necessary co-factors (NADPH for oxidative metabolism and UDPGA for glucuronidation).

-

The incubation mixtures were analyzed at various time points by LC-MS/MS to identify the formation of metabolites.

-

To identify the specific UGT isoforms involved in febuxostat acyl glucuronide formation, febuxostat was incubated with a panel of recombinant human UGT enzymes.

-

The rate of metabolite formation was measured to determine the kinetic parameters of the enzymatic reactions.

-

Analytical Method for Quantification: LC-MS/MS

-

Objective: To develop a sensitive and specific method for the simultaneous quantification of febuxostat and its metabolites in biological matrices.

-

Methodology:

-

Sample Preparation: Plasma or urine samples were subjected to protein precipitation or solid-phase extraction to remove interfering substances.

-

Chromatographic Separation: The extracted samples were injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) was used to separate febuxostat and its metabolites.

-

Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer. The instrument was operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions.

-

Visualizations

Metabolic Pathway of Febuxostat

Caption: Metabolic pathway of febuxostat.

Experimental Workflow for Metabolite Identification

Caption: Experimental workflow for metabolite identification.

Conclusion

The discovery of febuxostat acyl glucuronide as a major metabolite was a crucial step in the clinical development of febuxostat. Through rigorous human mass balance studies using radiolabeled compounds and in vitro investigations with human liver preparations, researchers were able to elucidate the primary metabolic pathways and quantify the extent of metabolite formation. This comprehensive understanding of febuxostat's disposition has provided a solid foundation for its safe and effective use in the treatment of hyperuricemia and gout. The methodologies described herein represent a standard and robust approach in modern drug metabolism and pharmacokinetic research.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pharmacological Profile of Febuxostat Acyl Glucuronide: A Technical Overview for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Pharmacological Activities of Febuxostat's Primary Metabolite.

Introduction

Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase (XO), is a cornerstone in the management of hyperuricemia in patients with gout.[1] Its therapeutic action is primarily attributed to the reduction of uric acid production.[2] Following administration, febuxostat undergoes extensive metabolism, with a major pathway being glucuronidation to form febuxostat acyl-β-D-glucuronide. This technical guide provides a comprehensive examination of the pharmacological activities of this major metabolite, with a focus on its interaction with key enzymes and transporters. While the parent compound's inhibitory effect on xanthine oxidase is well-documented, the direct activity of its acyl glucuronide metabolite on this enzyme is not extensively characterized in publicly available literature. This guide summarizes the known quantitative data, details relevant experimental methodologies, and visualizes the key metabolic and signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters for febuxostat and its acyl glucuronide metabolite based on available in vitro studies.

| Compound | Target | Parameter | Value | Reference |

| Febuxostat | Xanthine Oxidase | IC50 (Uric Acid Formation) | 1.8 nM | [3] |

| Ki | 0.6 nM | [2][4] | ||

| Ki' | 3.1 nM | [4] | ||

| Febuxostat | Organic Anion Transporter 3 (OAT3) | Ki | 0.55 µM | [5] |

| Febuxostat Acyl Glucuronide | Organic Anion Transporter 3 (OAT3) | Ki | 6.11 µM | [5] |

| Allopurinol | Xanthine Oxidase | IC50 (Uric Acid Formation) | 2.9 µM | [3] |

Table 1: Inhibitory Activity of Febuxostat and its Acyl Glucuronide Metabolite.

Metabolic Pathway of Febuxostat

Febuxostat is metabolized in the liver primarily through conjugation by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, to form febuxostat acyl glucuronide. A smaller fraction of febuxostat is metabolized via oxidation by cytochrome P450 enzymes.

Caption: Metabolic conversion of febuxostat.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol outlines a common method for determining the inhibitory activity of compounds against xanthine oxidase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound on xanthine oxidase activity by measuring the reduction in uric acid formation.

Materials:

-

Xanthine Oxidase (from bovine milk or microbial source)

-

Xanthine (substrate)

-

Phosphate buffer (pH 7.5)

-

Test compound (e.g., Febuxostat) and control inhibitor (e.g., Allopurinol)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in 0.025 M NaOH and then dilute with phosphate buffer to the desired concentration (e.g., 0.15 mM).[6]

-

Prepare stock solutions of the test compound and control inhibitor in DMSO. Further dilute with buffer to achieve a range of concentrations. The final DMSO concentration in the assay should be low (e.g., <0.5%) to avoid enzyme inhibition.[6]

-

-

Assay Setup:

-

Pre-incubation:

-

Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[6]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 100 µL of the xanthine solution to each well.[6]

-

Immediately measure the increase in absorbance at 293-295 nm at 37°C for a set period (e.g., 3-4 minutes), taking readings at regular intervals.[3] The absorbance increase corresponds to the formation of uric acid.

-

-

Data Analysis:

-

Calculate the initial reaction rates (ΔOD/minute) from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Organic Anion Transporter 3 (OAT3) Inhibition Assay in HEK293 Cells

This protocol describes a cell-based assay to determine the inhibitory potential of a compound on the OAT3 transporter.

Objective: To determine the inhibitory constant (Ki) of a test compound for OAT3-mediated transport.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human OAT3 gene (HEK293-OAT3).

-

Mock-transfected HEK293 cells (as a negative control).

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, antibiotics).

-

Poly-D-lysine-coated 24-well plates.

-

Hank's Balanced Salt Solution (HBSS).

-

A known OAT3 substrate (e.g., enalaprilat or estrone-3-sulfate).[5][7]

-

Test compound (e.g., Febuxostat Acyl Glucuronide).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for substrate quantification.

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293-OAT3 and mock cells in DMEM.

-

Seed the cells into 24-well poly-D-lysine-coated plates and grow to confluence.

-

-

Inhibition Assay:

-

Wash the cell monolayers three times with pre-warmed HBSS.

-

Pre-incubate the cells for 30 minutes at 37°C with HBSS containing various concentrations of the test inhibitor.[7]

-

Remove the pre-incubation solution.

-

Initiate the uptake by adding HBSS containing the OAT3 substrate and the same concentrations of the test inhibitor.

-

Incubate for a specific time (e.g., 5 minutes) at 37°C.

-

-

Termination and Lysis:

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., water) and performing freeze-thaw cycles.

-

-

Quantification and Analysis:

-

Determine the intracellular concentration of the substrate in the cell lysates using a validated LC-MS/MS method.

-

Measure the protein concentration in each well to normalize the uptake data.

-

Calculate the specific uptake by subtracting the uptake in mock-transfected cells from that in HEK293-OAT3 cells.

-

Determine the IC50 value by plotting the percentage of inhibition of specific uptake against the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Signaling Pathway Modulation

Febuxostat has been shown to modulate inflammatory signaling pathways, in part through its inhibition of xanthine oxidase and the subsequent reduction in reactive oxygen species (ROS) production. One such pathway involves the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the c-Jun N-terminal kinase (JNK) pathway.

Caption: Febuxostat's influence on the JNK signaling pathway.

In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), xanthine oxidase activity can increase, leading to the production of ROS.[8] These ROS can inactivate MAPK phosphatase-1 (MKP-1), a negative regulator of the JNK pathway.[8] The resulting sustained phosphorylation and activation of JNK can lead to the production of pro-inflammatory chemokines like MCP-1.[9] By inhibiting xanthine oxidase, febuxostat reduces ROS production, thereby preventing the inactivation of MKP-1 and leading to the dephosphorylation and inactivation of JNK, which in turn suppresses MCP-1 production.[5][8] While this pathway has been elucidated for febuxostat, the specific contribution of febuxostat acyl glucuronide to the modulation of this and other signaling pathways requires further investigation.

Discussion and Future Directions

The primary pharmacological activity of febuxostat is the potent inhibition of xanthine oxidase. Its major metabolite, febuxostat acyl glucuronide, demonstrates significant inhibitory activity against the renal transporter OAT3. This suggests a potential for drug-drug interactions with other OAT3 substrates.

A significant gap in the current understanding is the lack of quantitative data on the xanthine oxidase inhibitory activity of febuxostat acyl glucuronide. Future research should focus on characterizing the direct interaction of this metabolite with xanthine oxidase to provide a more complete picture of its pharmacological profile. Furthermore, elucidating the specific effects of the acyl glucuronide on inflammatory signaling pathways, independent of the parent drug, would be of considerable value to the scientific community. A deeper understanding of the distinct pharmacological roles of febuxostat and its metabolites will be crucial for optimizing therapeutic strategies and predicting potential drug interactions in the management of hyperuricemia and gout.

References

- 1. Febuxostat: a selective xanthine-oxidase/xanthine-dehydrogenase inhibitor for the management of hyperuricemia in adults with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of febuxostat, a novel non-purine inhibitor of xanthine oxidase/xanthine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Febuxostat, an Inhibitor of Xanthine Oxidase, Suppresses Lipopolysaccharide-Induced MCP-1 Production via MAPK Phosphatase-1-Mediated Inactivation of JNK | PLOS One [journals.plos.org]

- 9. Febuxostat, an inhibitor of xanthine oxidase, suppresses lipopolysaccharide-induced MCP-1 production via MAPK phosphatase-1-mediated inactivation of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

Species Differences in Febuxostat Acyl Glucuronide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, approved for the chronic management of hyperuricemia in patients with gout. As with any xenobiotic, understanding its metabolic fate is critical for evaluating its efficacy, safety, and potential for drug-drug interactions. Febuxostat is extensively metabolized in the liver through two primary pathways: oxidation via cytochrome P450 (CYP) enzymes and conjugation via UDP-glucuronosyltransferase (UGT) enzymes. One of the principal metabolites is febuxostat acyl-β-D-glucuronide (FAG), formed through the direct conjugation of febuxostat's carboxylic acid group.

The expression and activity of UGT enzymes can vary significantly among different species, leading to marked differences in the rate and extent of FAG formation. These differences are a crucial consideration in preclinical drug development, as they influence the pharmacokinetic profile and the toxicological assessment of febuxostat in animal models. This guide provides an in-depth overview of the species-specific metabolism of febuxostat to its acyl glucuronide metabolite, presenting key quantitative data, experimental methodologies, and the functional implications of this metabolic pathway.

Metabolic Pathways of Febuxostat

Febuxostat undergoes extensive phase I and phase II metabolism.

-

Oxidation (Phase I): A smaller portion of a febuxostat dose is metabolized by CYP enzymes, primarily CYP1A2, CYP2C8, and CYP2C9. This pathway leads to the formation of several hydroxylated, pharmacologically active metabolites (designated 67M-1, 67M-2, and 67M-4).[1]

-

Glucuronidation (Phase II): The most significant metabolic pathway for febuxostat is direct glucuronidation of the parent molecule's carboxylic acid moiety to form febuxostat acyl-β-D-glucuronide (FAG).[1][2] This reaction is catalyzed by multiple UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in humans.[1] FAG is a major circulating metabolite that is primarily cleared by the kidneys.[1]

Quantitative Analysis of Febuxostat Acyl Glucuronide Metabolism Across Species

Significant inter-species variation exists in the extent of febuxostat glucuronidation. While detailed comparative studies are limited, data from human and rat studies highlight these differences. In humans, FAG is the most abundant metabolite.

| Species | Dose | Extent of Metabolism to FAG (% of Dose) | Key UGT Isoforms (Human) | Notes | Reference(s) |

| Human | 80 mg (Oral, [14C]-labeled) | ~30% of the dose recovered in excreta. | UGT1A1, UGT1A3, UGT1A9, UGT2B7 | FAG is the principal metabolite. At 4 hours post-dose, FAG accounted for 4% of total radioactivity in plasma. Urinary data suggests total glucuronidation accounts for 22-44% of the dose. | [1][2][3] |

| Rat | Not Specified (Oral) | Data not quantitatively specified for FAG. Three phase II metabolites were identified in urine. Total glucuronidation is estimated at 20-30% . | Not specified. | Enterohepatic circulation of febuxostat has been reported in rats, which can influence the pharmacokinetic profile. | [4][5] |

| Dog | Not Specified | Quantitative data for FAG formation is not readily available in the literature. | Not applicable. | General studies confirm febuxostat is metabolized, but specific metabolite profiles are not detailed. | [6] |

| Monkey | Not Specified | Quantitative data for FAG formation is not readily available in the literature. | Not applicable. | Species differences in CYP and UGT enzymes are well-documented, suggesting the metabolic profile likely differs from humans. | [7] |

Functional Implications of FAG

Febuxostat acyl glucuronide is not an inert metabolite. Both the parent drug, febuxostat, and FAG have been identified as potent inhibitors of Organic Anion Transporter 3 (OAT3).[8][9] OAT3 is a crucial transporter in the kidney responsible for the elimination of various endogenous substances and drugs. The inhibition of OAT3 by both febuxostat and its major metabolite raises the potential for clinically significant drug-drug interactions, for instance, by increasing the systemic exposure of co-administered OAT3 substrates like rivaroxaban.[8][9]

Experimental Protocols

The investigation of species differences in FAG metabolism typically involves a combination of in vitro and in vivo experimental models.

In Vitro Metabolism Studies

Objective: To identify the enzymes involved in FAG formation and to determine the kinetic parameters of the reaction in different species.

Methodology:

-

Source of Enzymes: Liver or intestinal microsomes are prepared from different species (e.g., human, rat, dog, monkey). Alternatively, recombinant human UGT isoforms expressed in cell lines can be used to identify the specific enzymes responsible.

-

Incubation: Febuxostat is incubated at various concentrations with the microsomal preparation or recombinant enzymes. The incubation mixture must contain the essential cofactor for glucuronidation, uridine 5'-diphospho-glucuronic acid (UDPGA) , and a buffer to maintain optimal pH. A detergent like alamethicin may be added to ensure the latency of the UGT enzymes within the microsomal membrane is overcome.

-

Reaction Termination: The reaction is stopped after a defined period by adding a quenching solvent, such as cold acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Analysis: After centrifugation to remove precipitated protein, the supernatant is analyzed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the amount of FAG formed.

-

Data Analysis: The rate of FAG formation is calculated. By testing a range of febuxostat concentrations, enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined for each species.

In Vivo Pharmacokinetic Studies

Objective: To characterize the complete pharmacokinetic profile of febuxostat and its metabolites, including FAG, in living organisms.

Methodology:

-

Test Subjects: Studies are conducted in various preclinical species (e.g., rats, mice, dogs, monkeys) and in human clinical trials.

-

Drug Administration: A single dose of febuxostat is administered, typically orally. To facilitate metabolite tracking and quantification, a radiolabeled version of the drug (e.g., [14C]-febuxostat) is often used.[2]

-

Sample Collection: Blood, urine, and feces are collected at multiple time points over a set period (e.g., 24-48 hours or longer).[2][3]

-

Sample Processing: Plasma is separated from blood. Urine and homogenized feces are also prepared for analysis.

-

Metabolite Profiling: Samples are analyzed to identify and quantify the parent drug and all major metabolites. This involves techniques like LC-MS/MS for structural identification and, in radiolabeled studies, liquid scintillation counting to measure total radioactivity.

-

Pharmacokinetic Analysis: The concentration-time data for febuxostat and FAG are used to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½).

Conclusion

The metabolism of febuxostat to its acyl glucuronide is a primary clearance pathway that exhibits significant variability across species. In humans, FAG is the most abundant metabolite, accounting for approximately 30% of an administered dose.[2] While glucuronidation also occurs in preclinical species like rats, the quantitative profile can differ, and data for other common species like dogs and monkeys are not well-defined in public literature. This highlights the critical need for species-specific metabolism studies during drug development. Furthermore, the finding that both febuxostat and FAG inhibit the OAT3 transporter underscores the importance of characterizing major metabolites not only for pharmacokinetic assessment but also for predicting potential drug-drug interactions.[8][9] A thorough understanding of these species differences is paramount for the accurate interpretation of preclinical safety data and for predicting the pharmacokinetic behavior of febuxostat in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of Pharmacokinetic Feasibility of Febuxostat/L-pyroglutamic Acid Cocrystals in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and structural characterization of febuxostat metabolites in rat serum and urine samples using UHPLC-QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute effects of febuxostat, a nonpurine selective inhibitor of xanthine oxidase, in pacing induced heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biosynthesis of Febuxostat Acyl Glucuronide in Liver Microsomes

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme responsible for the synthesis of uric acid.[1][2] It is clinically indicated for the chronic management of hyperuricemia in patients with gout.[2][3] The metabolism of febuxostat is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. A primary metabolic pathway for febuxostat is its conversion to an acyl-β-D-glucuronide metabolite, a process that predominantly occurs in the liver.[4][5] Understanding the biosynthesis of febuxostat acyl glucuronide is essential for predicting its disposition, evaluating its safety, and managing its clinical use.

This guide provides a detailed overview of the biosynthesis of febuxostat acyl glucuronide in liver microsomes, including the enzymatic pathways involved, quantitative metabolic data, and comprehensive experimental protocols for its in vitro investigation.

Febuxostat Metabolism Overview

Febuxostat undergoes extensive hepatic metabolism, primarily through two major pathways: oxidation via the cytochrome P450 (CYP) system and conjugation via the uridine diphosphate glucuronosyltransferase (UGT) enzyme system.[6][7]

-

Oxidation: The oxidative metabolism of febuxostat is mediated by several CYP isoforms, including CYP1A2, CYP2C8, and CYP2C9, leading to the formation of pharmacologically active hydroxyl metabolites.[1][6]

-

Glucuronidation: This is a major metabolic route for febuxostat, leading to the formation of febuxostat acyl glucuronide. This process is catalyzed by multiple UGT enzymes.[1][3]

Febuxostat and its metabolites are eliminated through both hepatic and renal pathways.[1][3] The acyl glucuronide metabolites are primarily cleared by the kidney.[8][9]

Biosynthesis of Febuxostat Acyl Glucuronide

The biosynthesis of febuxostat acyl glucuronide is a Phase II metabolic reaction catalyzed by UGT enzymes within the liver. This conjugation reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of febuxostat.

The primary UGT isoforms responsible for the glucuronidation of febuxostat have been identified as:

Other isoforms, such as UGT1A8, may also contribute to this metabolic pathway.[6][10] The involvement of multiple UGT enzymes suggests a low probability of significant variations in febuxostat blood concentration when co-administered with drugs that inhibit a single UGT enzyme.[11]

Quantitative Data on Febuxostat Glucuronidation

The glucuronidation pathway is a significant contributor to the overall metabolism of febuxostat. Quantitative analyses from various studies provide insights into the extent of this metabolic route.

| Parameter | Value | Reference |

| Metabolism via Glucuronidation | 22–44% of the administered dose | [1][12] |

| Metabolism via Acyl Glucuronidation | Up to 40% | [8][9] |

| Inhibitory Constant (Ki) of Febuxostat AG on OAT3 | 6.11 μM (competitive inhibition) | [4] |

| Inhibitory Constant (Ki) of Febuxostat on OAT3 | 0.55 μM (noncompetitive inhibition) | [4] |

Note: The inhibitory constants (Ki) are not direct measures of biosynthesis but are important quantitative parameters related to the metabolite's biological activity.

Experimental Protocols

The following section details a generalized protocol for an in vitro assay to study the biosynthesis of febuxostat acyl glucuronide using human liver microsomes. This protocol is based on standard methodologies for assessing UGT activity.[13][14]

Materials and Reagents

-

Human Liver Microsomes (HLM)

-

Febuxostat (test substrate)

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin (pore-forming peptide to activate UGTs)[14]

-

Magnesium Chloride (MgCl₂)

-

100 mM Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Internal Standard (for analytical quantification)

-

Incubator/Water bath (37°C)

-

Centrifuge

-

HPLC-MS/MS system for analysis

Experimental Workflow Diagram

Detailed Incubation Procedure

The following procedure is a template and should be optimized for specific experimental goals, such as determining initial reaction rates.[13]

-

Preparation: Thaw human liver microsomes at 37°C. Dilute the microsomes to the desired protein concentration (e.g., 1 mg/mL) in 100 mM phosphate buffer (pH 7.4).

-

Pre-incubation: In a microcentrifuge tube, combine the diluted liver microsomes, phosphate buffer, MgCl₂, alamethicin (to activate UGTs), and febuxostat at the desired concentration. Pre-incubate this mixture for approximately 5 minutes at 37°C with gentle agitation.[13]

-

Reaction Initiation: Start the glucuronidation reaction by adding a pre-warmed solution of UDPGA to the mixture. The final volume and concentrations should be optimized for the specific assay.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined period (e.g., up to 60 minutes). For kinetic studies, multiple time points should be taken to ensure the measurement of initial rates (ideally <15% substrate consumption).[13]

-

Reaction Termination: Stop the reaction at the designated time points by adding a volume of cold organic solvent, such as acetonitrile, containing an appropriate internal standard.[15]

-

Sample Processing: Vortex the samples vigorously to ensure complete protein precipitation. Centrifuge the tubes at high speed (e.g., 3000-5500 rpm) for 5-10 minutes to pellet the precipitated microsomal proteins.[13][15]

-

Analysis: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. Quantify the formation of febuxostat acyl glucuronide using a validated analytical method, typically HPLC-MS/MS.[15]

-

Controls: Include appropriate controls in the experiment, such as a zero-time point control, a control without the UDPGA cofactor, and a control with heat-inactivated microsomes to account for non-enzymatic degradation or binding.[13]

Conclusion

The biosynthesis of febuxostat acyl glucuronide is a crucial metabolic pathway mediated primarily by UGT1A1, UGT1A3, UGT1A9, and UGT2B7 in liver microsomes. This glucuronidation reaction accounts for a substantial portion of febuxostat's elimination. The provided in vitro protocol offers a robust framework for researchers to investigate the kinetics of this biotransformation, identify potential drug-drug interactions, and further characterize the metabolic profile of febuxostat. This detailed understanding is paramount for the continued safe and effective use of febuxostat in clinical practice.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Febustat | 40 mg | Tablet | ফেবুস্ট্যাট ৪০ মি.গ্রা. ট্যাবলেট | Incepta Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. verification.fda.gov.ph [verification.fda.gov.ph]

- 7. The effects of febuxostat on the pharmacokinetic parameters of rosiglitazone, a CYP2C8 substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Metabolic assessment in liver microsomes by co-activating cytochrome P450s and UDP-glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Methodological & Application

Application Note: Synthesis of Febuxostat Acyl Glucuronide Standard for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. During its metabolism in the liver, febuxostat is extensively converted to its acyl glucuronide, a major metabolite. The availability of a pure analytical standard of Febuxostat Acyl Glucuronide is crucial for a variety of research applications, including pharmacokinetic studies, drug-drug interaction assays, and the investigation of potential metabolite-driven toxicities. This application note provides a detailed protocol for the chemical synthesis of Febuxostat Acyl Glucuronide, its purification, and characterization.

Metabolic Pathway of Febuxostat

Febuxostat undergoes phase II metabolism primarily through glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. The major pathway involves the conjugation of glucuronic acid to the carboxylic acid moiety of febuxostat, forming Febuxostat Acyl Glucuronide. Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A9, and UGT2B7, are involved in this process.

Caption: Metabolic pathway of Febuxostat to Febuxostat Acyl Glucuronide.

Experimental Protocols

This section details the chemical synthesis of Febuxostat Acyl Glucuronide, adapted from established methodologies for acyl glucuronide synthesis, such as the Koenigs-Knorr reaction.

Synthesis Workflow

The synthesis is a multi-step process involving the activation of febuxostat, coupling with a protected glucuronic acid derivative, and subsequent deprotection.

Caption: Chemical synthesis workflow for Febuxostat Acyl Glucuronide.

Materials and Reagents

| Reagent | Supplier | Purity |

| Febuxostat | Commercially available | >98% |

| Oxalyl Chloride | Commercially available | >98% |

| N,N-Dimethylformamide (DMF) | Commercially available | Anhydrous |

| Dichloromethane (DCM) | Commercially available | Anhydrous |

| Methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide | Commercially available | >95% |

| Silver Carbonate | Commercially available | Reagent grade |

| Toluene | Commercially available | Anhydrous |

| Lithium Hydroxide (LiOH) | Commercially available | Reagent grade |

| Tetrahydrofuran (THF) | Commercially available | HPLC grade |

| Water | Deionized | - |

| Ethyl Acetate | Commercially available | HPLC grade |

| Hexanes | Commercially available | HPLC grade |

| Methanol | Commercially available | HPLC grade |

| Acetonitrile | Commercially available | HPLC grade |

| Formic Acid | Commercially available | >98% |

Step 1: Activation of Febuxostat

-

To a solution of febuxostat (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude febuxostat acyl chloride, which is used immediately in the next step.

Step 2: Coupling with Protected Glucuronic Acid (Koenigs-Knorr Reaction)

-

Dissolve the crude febuxostat acyl chloride in anhydrous toluene.

-

To this solution, add methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide (1.1 eq) and silver carbonate (1.5 eq).

-

Protect the reaction mixture from light and heat it to 60-70 °C for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove silver salts.

-

Wash the celite pad with toluene and combine the filtrates.

-

Concentrate the filtrate under reduced pressure to obtain the crude protected Febuxostat Acyl Glucuronide.

Step 3: Deprotection

-

Dissolve the crude protected product in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C and add lithium hydroxide (LiOH) (3.0 eq) in water.

-

Stir the reaction at 0 °C for 2-3 hours, monitoring the deprotection of both the methyl ester and acetyl groups by TLC or LC-MS.

-

Once the reaction is complete, carefully neutralize the mixture with a dilute acid (e.g., 1N HCl) to pH ~7.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted starting materials or byproducts.

-

The aqueous layer containing the deprotected Febuxostat Acyl Glucuronide is then subjected to purification.

Purification and Characterization

-

Purification: The final product can be purified by preparative reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of water and acetonitrile with 0.1% formic acid.

-

Characterization:

-

LC-MS/MS: Confirm the molecular weight and fragmentation pattern. The expected molecular weight for Febuxostat Acyl Glucuronide is approximately 492.12 g/mol . A characteristic fragmentation would be the neutral loss of the glucuronic acid moiety (176 Da).

-

NMR: Confirm the structure using 1H and 13C NMR spectroscopy. The spectra should show characteristic peaks for both the febuxostat and glucuronic acid moieties.

-

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

| Step | Description | Key Reagents | Solvent | Expected Yield |

| Activation | Formation of Febuxostat Acyl Chloride | Oxalyl Chloride, DMF (cat.) | DCM | >95% (crude) |

| Coupling | Koenigs-Knorr Reaction | Methyl (2,3,4-tri-O-acetyl)-D-glucopyranuronate bromide, Silver Carbonate | Toluene | 60-70% (crude) |

| Deprotection | Removal of acetyl and methyl protecting groups | Lithium Hydroxide | THF/Water | >90% (crude) |

| Purification | Preparative HPLC | - | Water/Acetonitrile | 30-40% (overall) |

Table 2: Analytical Characterization Data (Predicted)

| Technique | Parameter | Expected Result |

| LC-MS/MS | [M-H]⁻ | m/z 491.11 |

| Major Fragments | m/z 315.07 (Febuxostat aglycone), m/z 175.02 (Glucuronic acid fragment) | |

| ¹H NMR | Febuxostat Protons | Aromatic protons in the range of 7.0-8.5 ppm, isobutyl protons around 1.0 and 3.9 ppm, and thiazole methyl protons around 2.5 ppm. |

| Glucuronide Protons | Anomeric proton (H-1') around 5.5-5.8 ppm, other sugar protons between 3.5-4.5 ppm. | |

| ¹³C NMR | Febuxostat Carbons | Aromatic and thiazole carbons in the range of 110-170 ppm, nitrile carbon around 115 ppm, and isobutyl carbons at lower field strengths. |

| Glucuronide Carbons | Carboxyl carbon around 170-175 ppm, anomeric carbon (C-1') around 95-100 ppm, and other sugar carbons between 60-80 ppm. |

Conclusion

This application note provides a comprehensive guide for the synthesis of Febuxostat Acyl Glucuronide, a critical standard for research in drug metabolism and development. The detailed protocols and expected analytical data will aid researchers in producing and characterizing this important metabolite for their studies. Adherence to the described methods will facilitate the generation of a high-purity standard, enabling accurate and reliable experimental results.

Application Note: High-Resolution Mass Spectrometry for the Characterization of Febuxostat Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of febuxostat acyl glucuronide, a major metabolite of the gout medication febuxostat, using high-resolution mass spectrometry (HRMS). Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the management of hyperuricemia in patients with gout.[1] Understanding the metabolic fate of febuxostat, including the formation and characterization of its metabolites, is crucial for comprehensive drug development and safety assessment. This document outlines the experimental workflow from sample preparation to data analysis, enabling researchers to confidently identify and characterize febuxostat acyl glucuronide in various biological matrices.

Introduction

Febuxostat is primarily metabolized in the liver through both oxidation by cytochrome P450 enzymes and conjugation by UDP-glucuronosyltransferase (UGT) enzymes.[2] One of the most significant metabolites is febuxostat acyl-β-D-glucuronide.[3] Acyl glucuronides are of particular interest in drug metabolism studies due to their potential to be chemically reactive and their implication in certain drug toxicities. Therefore, accurate and reliable analytical methods are essential for their characterization. High-resolution mass spectrometry, coupled with liquid chromatography (LC-HRMS), offers the necessary sensitivity and specificity for the unambiguous identification of such metabolites through accurate mass measurements and detailed fragmentation analysis.

Metabolic Pathway of Febuxostat

Febuxostat undergoes extensive metabolism, with the acyl glucuronide conjugate being a major metabolite. Studies have shown that after an 80 mg oral dose of radiolabeled febuxostat, the acyl-glucuronide metabolite accounted for approximately 30% of the dose recovered in excreta.[4] In plasma, at 4 hours post-dose, febuxostat acyl-glucuronide represented about 4% of the total radioactivity.[4]

Experimental Protocol

This protocol provides a general framework for the analysis of febuxostat acyl glucuronide. Instrument parameters may require optimization based on the specific LC-HRMS system used.

Sample Preparation (Human Plasma)

A liquid-liquid extraction method is recommended for the extraction of febuxostat and its metabolites from human plasma.[5][6]

Reagents:

-

Human Plasma (blank, and study samples)

-

Febuxostat and Febuxostat Acyl Glucuronide analytical standards

-

Febuxostat-d7 (internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Methyl Tertiary Butyl Ether (MTBE)

-

0.1% Formic Acid in Water

Procedure:

-

To 100 µL of plasma sample in a polypropylene tube, add 100 µL of internal standard solution (Febuxostat-d7 in 50% acetonitrile).

-

Briefly vortex the mixture.

-

Add 100 µL of 0.1% formic acid and 2.0 mL of MTBE.

-

Vortex for 10 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 4000 rpm for 5 minutes at 20°C.

-

Carefully transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

High-Resolution Mass Spectrometry

Instrumentation:

-

Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer

Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 400°C |

| Mass Range | 100 - 1000 m/z |

| Acquisition Mode | Full Scan and Data-Dependent MS/MS (ddMS2) |

| Resolution | > 20,000 FWHM |

| Collision Energy | Ramped (e.g., 10-40 eV) for fragmentation |

Data Analysis and Expected Results

Quantitative Data Summary

The following table summarizes key quantitative parameters for febuxostat and its acyl glucuronide metabolite.

| Analyte | Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) | Retention Time (approx.) | % of Dose in Excreta[4] | % in Plasma (4h post-dose)[4] |

| Febuxostat | 317.1118 | 261.1284, 217.1389 | 5.8 min | ~15% | 85% |

| Febuxostat Acyl Glucuronide | 493.1436 | 317.1118, 177.0550 | 4.2 min | ~30% | 4% |

Note: Exact m/z values and retention times may vary depending on the specific instrumentation and chromatographic conditions.

Fragmentation Pattern of Febuxostat Acyl Glucuronide

The fragmentation of febuxostat acyl glucuronide in positive ion mode is expected to yield characteristic product ions. The most prominent fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176.0321 Da), resulting in the protonated febuxostat molecule at m/z 317.1118. Further fragmentation of the febuxostat backbone can also be observed.

Experimental Workflow Diagram

The overall experimental workflow for the characterization of febuxostat acyl glucuronide is depicted below.

Conclusion

This application note provides a comprehensive protocol for the characterization of febuxostat acyl glucuronide using high-resolution mass spectrometry. The detailed methodology for sample preparation, liquid chromatography, and HRMS analysis, combined with the expected quantitative data and fragmentation patterns, offers a robust framework for researchers in drug metabolism and pharmacokinetics. The application of this protocol will facilitate the accurate identification and characterization of this important metabolite, contributing to a deeper understanding of the disposition of febuxostat.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Febuxostat and its major acyl glucuronide metabolite are potent inhibitors of organic anion transporter 3: Implications for drug-drug interactions with rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism and excretion of [14C] febuxostat, a novel nonpurine selective inhibitor of xanthine oxidase, in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioequivalance and pharmacokinetic study of febuxostat in human plasma by using LC-MS/MS with liquid liquid extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS method for the quantification of febuxostat in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of a Stability-Indicating Assay for Febuxostat Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout.[1][2] The primary metabolic pathway for febuxostat involves glucuronidation to form febuxostat acyl glucuronide.[3][4] As a major metabolite, understanding the stability of febuxostat acyl glucuronide is critical for comprehending the overall disposition of the drug and for the development of robust analytical methods for its quantification in biological matrices.

This application note provides a detailed protocol for the development of a stability-indicating high-performance liquid chromatography (HPLC) method for febuxostat acyl glucuronide. The methodology is based on established stability-indicating assays for the parent drug, febuxostat, and includes protocols for forced degradation studies to ensure the method's specificity in the presence of potential degradation products.

Metabolic Pathway of Febuxostat

Febuxostat undergoes extensive hepatic metabolism, primarily through conjugation with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, UGT1A9, and UGT2B7 being involved.[4] This process results in the formation of febuxostat acyl-β-D-glucuronide.[5][6]

Metabolic conversion of Febuxostat to its acyl glucuronide.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. These studies involve subjecting the analyte to various stress conditions to generate potential degradation products.

3.1.1. Preparation of Stock Solution:

Prepare a stock solution of febuxostat acyl glucuronide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

3.1.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the solution for 30 minutes at 80°C.[7] Cool, neutralize with 0.1 N NaOH, and dilute with the mobile phase to the desired concentration.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution for 30 minutes at 80°C.[7] Cool, neutralize with 0.1 N HCl, and dilute with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours), then dilute with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Dissolve the stressed sample in the mobile phase to the desired concentration.

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[8] Prepare a sample by dissolving the solid or diluting the solution with the mobile phase.

Stability-Indicating HPLC Method

The following HPLC method is a starting point and should be optimized and validated for the specific analysis of febuxostat acyl glucuronide.

3.2.1. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 15 mM ammonium acetate buffer (pH 4.8) (70:30 v/v)[9] |

| Flow Rate | 1.0 mL/min[9] |

| Detection Wavelength | 315 nm[9] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3.2.2. Method Validation:

The analytical method should be validated according to ICH guidelines, including the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for febuxostat is 5-25 µg/mL.[9]

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For a similar febuxostat assay, LOD and LOQ were found to be 0.37 µg/mL and 1.13 µg/mL.[9]

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The results of the forced degradation studies should be summarized in a table to clearly present the extent of degradation under each stress condition and to demonstrate the specificity of the method.

Table 1: Summary of Forced Degradation Studies for Febuxostat Acyl Glucuronide

| Stress Condition | % Degradation | Peak Purity of Analyte | Resolution between Analyte and Degradants |

| Acid Hydrolysis (0.1 N HCl, 80°C, 30 min) | [Insert Data] | [Insert Data] | [Insert Data] |

| Alkaline Hydrolysis (0.1 N NaOH, 80°C, 30 min) | [Insert Data] | [Insert Data] | [Insert Data] |

| Oxidative Degradation (3% H₂O₂, RT, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |

| Thermal Degradation (Solid, 60°C, 24h) | [Insert Data] | [Insert Data] | [Insert Data] |

| Photolytic Degradation (UV light) | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Workflow

The overall workflow for developing and validating the stability-indicating assay is depicted below.

Assay development and validation workflow.

Conclusion

The development of a robust stability-indicating assay for febuxostat acyl glucuronide is crucial for accurate quantification and stability assessment. The provided protocols for forced degradation and HPLC analysis, adapted from established methods for febuxostat, offer a solid foundation for this endeavor. It is imperative that the method is thoroughly validated according to ICH guidelines to ensure its suitability for its intended purpose in research and drug development. Studies have shown that febuxostat is more sensitive to acidic conditions than to oxidation and is highly resistant to alkaline, thermal, and photolytic degradation.[1][7] This information can guide the focus of the stability studies for its acyl glucuronide metabolite.

References